
Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate
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Overview
Description
Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5, a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 3, and an isopropyl ester at the carboxylic acid position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate typically involves the reaction of 5-bromo-3-picolinic acid with tert-butoxycarbonyl (Boc)-protected amine and isopropyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in bulk for research purposes. The synthesis involves standard organic synthesis techniques, including protection and deprotection steps, to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Scientific Research Applications
Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate involves its interaction with specific molecular targets. The bromine atom and the Boc-protected amine group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a precursor in various synthetic pathways, leading to the formation of biologically active molecules .
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, including substituted picolinates, Boc-protected amines, and brominated heterocycles. Below is a systematic comparison based on functional groups, reactivity, and synthetic utility.
Structural Analogues and Key Differences
Key Observations:
Ester Group Influence :
- The isopropyl ester in the target compound confers greater hydrolytic stability compared to methyl esters (e.g., Methyl 5-bromo-3-methylpicolinate), which are prone to base- or enzyme-mediated cleavage .
- Methyl esters (e.g., Compound 5e) are more polar, improving aqueous solubility but limiting compatibility with hydrophobic reaction environments .
Boc Protection and Reactivity: The Boc group in the target compound and Compound 9 serves as a temporary amine protector, enabling selective deprotection under acidic conditions (e.g., TFA). This contrasts with non-protected analogs like Methyl 6-amino-5-bromopicolinate, where the free amine may participate in unwanted side reactions .
Bromine Position and Cross-Coupling Utility :
- Bromine at position 5 (target compound) vs. position 6 (Compound 5e) significantly impacts reactivity in palladium-catalyzed couplings. Position 5 bromine is more electronically activated for substitutions due to the pyridine ring’s electron-withdrawing nature .
Biological Activity
Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate is a chemical compound with the molecular formula C14H19BrN2O4 and a molecular weight of 359.22 g/mol. This compound is notable for its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry.
The synthesis of this compound typically involves the reaction of 5-bromo-3-picolinic acid with tert-butoxycarbonyl (Boc)-protected amines in the presence of isopropyl alcohol. The reaction conditions are controlled to ensure high yields and purity of the final product. The compound can undergo various chemical reactions, including substitution and deprotection reactions, which are essential for its application in further synthetic pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the Boc-protected amine group play crucial roles in its reactivity. This compound can act as a precursor in various synthetic pathways, leading to the formation of biologically active molecules.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds that share structural similarities have demonstrated significant inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Studies
In vitro studies have shown that certain derivatives exhibit micromolar inhibition against specific cancer cell lines. For example, a related compound was found to inhibit HSET (KIFC1), leading to multipolar spindle formation in centrosome-amplified cancer cells, which ultimately resulted in cell death .
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by derivatives of this compound. Research has indicated that compounds with similar functional groups demonstrate selective antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics.
Table: Antimicrobial Activity Comparison
Compound Name | MIC (µM) | Target Bacteria |
---|---|---|
This compound | TBD | Staphylococcus aureus (MRSA) |
Related Compound A | 2.0 | Micrococcus luteus |
Related Compound B | 4.0 | Enterococcus faecalis (VRE) |
Mechanistic Insights
The biological activity can be attributed to the compound's ability to interact with specific enzymes and receptors within microbial cells, leading to disruption of essential cellular processes. The presence of the bromine atom enhances its reactivity, allowing for effective binding to target sites.
Properties
Molecular Formula |
C15H21BrN2O4 |
---|---|
Molecular Weight |
373.24 g/mol |
IUPAC Name |
propan-2-yl 5-bromo-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H21BrN2O4/c1-9(2)21-13(19)12-10(6-11(16)8-17-12)7-18-14(20)22-15(3,4)5/h6,8-9H,7H2,1-5H3,(H,18,20) |
InChI Key |
KKRZVRBLFWOVOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=N1)Br)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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